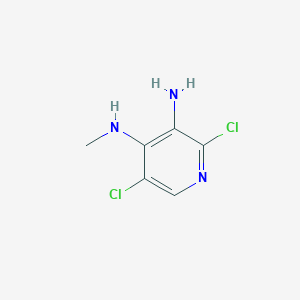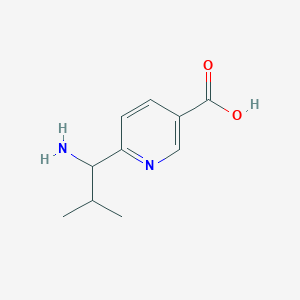
6-(1-Amino-2-methylpropyl)nicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-Amino-2-methylpropyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an amino group and a methyl group attached to the nicotinic acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Amino-2-methylpropyl)nicotinic acid can be achieved through multicomponent reactions involving nicotinic acid derivatives. One common method involves the condensation of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides, followed by regioselective alkylation with alkyl halides . The reaction conditions typically involve the use of ethanol as a solvent at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
6-(1-Amino-2-methylpropyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), alcohol derivatives (reduction), and various substituted nicotinic acid derivatives (substitution).
科学研究应用
6-(1-Amino-2-methylpropyl)nicotinic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-(1-Amino-2-methylpropyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It acts as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and metabolic pathways. The compound can also interact with receptors involved in lipid metabolism, leading to effects such as reduced triglyceride levels and increased high-density lipoprotein (HDL) levels .
相似化合物的比较
Similar Compounds
Nicotinic acid (Niacin): A well-known form of vitamin B3 with similar metabolic functions.
Nicotinamide: Another form of vitamin B3 that serves as a precursor to nicotinamide adenine dinucleotide (NAD).
6-Aminonicotinic acid: A derivative of nicotinic acid with an amino group at the 6-position.
Uniqueness
6-(1-Amino-2-methylpropyl)nicotinic acid is unique due to the presence of both an amino group and a methyl group, which can influence its chemical reactivity and biological activity. This structural modification can lead to different pharmacological properties compared to other nicotinic acid derivatives.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
6-(1-amino-2-methylpropyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)9(11)8-4-3-7(5-12-8)10(13)14/h3-6,9H,11H2,1-2H3,(H,13,14) |
InChI 键 |
KUFKFZHQYYQKAU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C1=NC=C(C=C1)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


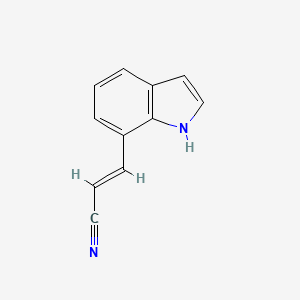
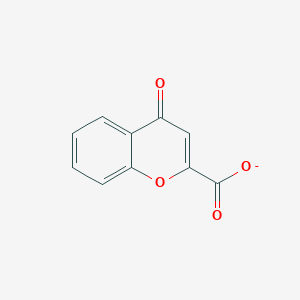
![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
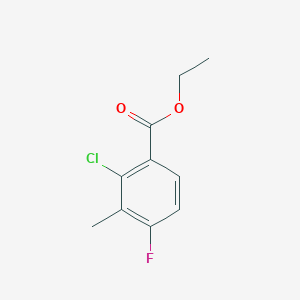
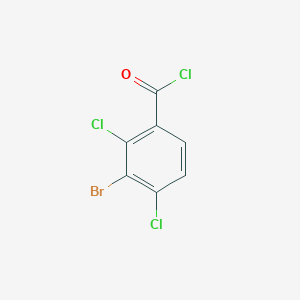
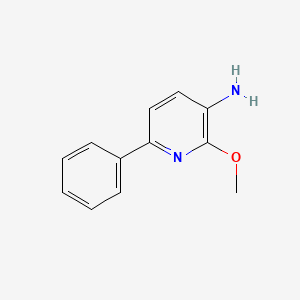
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
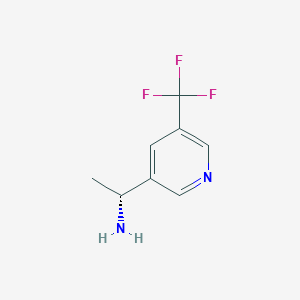
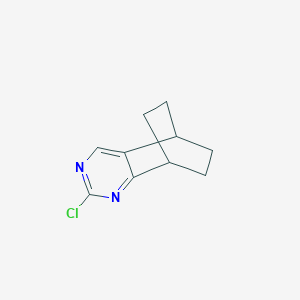
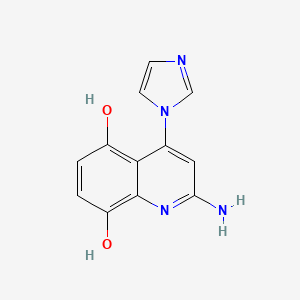
![2-(Trifluoromethyl)benzo[h]quinoline](/img/structure/B12966396.png)
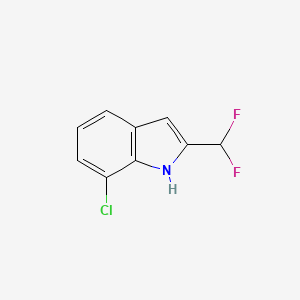
![(E)-(3aR,4S,9R,12aR,E)-11-Methyl-3-methylene-2,7-dioxo-3,3a,4,5,7,9,10,12a-octahydro-2H-6,9-(metheno)furo[2,3-f][1]oxacycloundecin-4-yl 2-methylbut-2-enoate](/img/structure/B12966400.png)
